molecular formula C16H25ClN2O2 B046192 N-[4-(METHOXYMETHYL)PIPERIDIN-4-YL]-N-PHENYLPROPIONAMIDE HYDROCHLORIDE CAS No. 84196-16-7

N-[4-(METHOXYMETHYL)PIPERIDIN-4-YL]-N-PHENYLPROPIONAMIDE HYDROCHLORIDE

Cat. No.: B046192
CAS No.: 84196-16-7
M. Wt: 312.83 g/mol
InChI Key: RVUDUAGGKPDPDM-UHFFFAOYSA-N
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Description

Chronological Evolution in Pharmaceutical Research

N-[4-(Methoxymethyl)piperidin-4-yl]-N-phenylpropionamide Hydrochloride, commonly referred to as Norsufentanil or R30451 , emerged as a metabolite of the synthetic opioid sufentanil during metabolic studies in the late 20th century. Sufentanil, a derivative of fentanyl, was first synthesized in 1974 by Janssen Pharmaceutica as part of efforts to develop ultra-potent opioids for surgical anesthesia. The discovery of Norsufentanil followed advancements in analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), which enabled the identification of N-dealkylated metabolites like norfentanyl , norsufentanil , and noralfentanil .

Early pharmacological studies in the 1980s–1990s focused on understanding the metabolic pathways of fentanyl analogs. Norsufentanil was identified as a product of cytochrome P450-mediated oxidative N-dealkylation of sufentanil in hepatic tissues. Unlike its parent compound, Norsufentanil exhibited negligible opioid receptor affinity, rendering it pharmacologically inactive. This discovery positioned it as a forensic marker rather than a therapeutic agent, driving its use in toxicology screenings to confirm sufentanil exposure.

Classification within the 4-Anilidopiperidine Research Framework

Norsufentanil belongs to the 4-anilidopiperidine class, a structural family of synthetic opioids characterized by a piperidine core substituted with an anilide group at the 4-position. This scaffold is shared by fentanyl, sufentanil, alfentanil, and remifentanil, which differ in side-chain modifications that modulate potency, duration of action, and metabolic stability.

Key structural features of Norsufentanil include:

  • A 4-(methoxymethyl)piperidin-4-yl group, which introduces steric hindrance and polar interactions.
  • An N-phenylpropionamide moiety, common to all 4-anilidopiperidine opioids.
  • A hydrochloride salt formulation to enhance solubility for analytical purposes.

Comparative studies highlight that substitutions at the piperidine nitrogen (e.g., phenethyl in fentanyl vs. methoxymethyl in Norsufentanil) critically influence metabolic fate and receptor binding.

Position in Fentanyl-Related Compounds Research Taxonomy

Within the fentanyl analog taxonomy, Norsufentanil occupies a niche as a primary metabolite rather than an active drug. Its structural relationship to clinically used opioids is summarized below:

Compound R1 (Piperidine N-Substituent) R2 (Anilide Group) Relative Potency (vs. Morphine)
Fentanyl Phenethyl Propanoyl 100×
Sufentanil Thienylethyl Propanoyl 500–1,000×
Norsufentanil Methoxymethyl Propanoyl Inactive

Data sources:

This taxonomy underscores the role of N-dealkylation in detoxification pathways, where removal of the phenethyl/thienylethyl group abolishes μ-opioid receptor agonism.

Historical Nomenclature Development

The compound has been referenced under multiple designations:

  • R30451 : An early experimental code assigned during Janssen Pharmaceutica’s internal research.
  • Norsufentanil : Denoting its status as the N-dealkylated metabolite of sufentanil.
  • Noralfentanil : Occasionally used interchangeably, though strictly referring to alfentanil’s metabolite.

Standardization efforts by the International Union of Pure and Applied Chemistry (IUPAC) solidified N-[4-(Methoxymethyl)piperidin-4-yl]-N-phenylpropionamide as the systematic name, with “hydrochloride” specifying the salt form.

Properties

IUPAC Name

N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.ClH/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16;/h4-8,17H,3,9-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUDUAGGKPDPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80233117
Record name N-(4-(Methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride
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Molecular Weight

312.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84196-16-7
Record name Propanamide, N-[4-(methoxymethyl)-4-piperidinyl]-N-phenyl-, hydrochloride (1:1)
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Record name Noralfentanil hydrochloride
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Record name N-(4-(Methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride
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Record name N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide hydrochloride
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Record name NORALFENTANIL HYDROCHLORIDE
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Preparation Methods

Table 1: Synthetic Steps and Operational Parameters

StepReaction TypeReagents/ConditionsYield (%)
1Knoevenagel CondensationTrimethyl cyanato silane, KOtBu, THF, 0–5°C85
2Lithium Aluminum Hydride ReductionLiAlH₄, THF, reflux78
3MethoxymethylationDimethyl sulfate, NH₃/H₂O, 50°C65
4AcylationPropionic anhydride, Et₃N, CH₂Cl₂, rt80
5CyclizationH₂O/EtOH, 170°C, 12 hours70
6Salt FormationHCl gas, EtOH95

Total Isolated Yield: 23%.

The use of dimethyl sulfate for methoxymethylation (Step 3) minimizes costs compared to methyl iodide, while propionic anhydride in Step 4 reduces irritation risks associated with propionyl chloride. The final recrystallization in ether/sherwood oil (1:3 v/v) ensures >99.7% HPLC purity.

Reaction Optimization Strategies

Solvent and Base Selection

The patent emphasizes replacing sodium hydride with potassium tert-butoxide in Step 1, improving reaction safety without compromising efficiency. Ethanol-water mixtures (1:8 v/v) in intermediate purification enhance product dispersibility, reducing impurity entrapment.

Purification Techniques

  • Recrystallization : A 1:1–3 ratio of ether to sherwood oil yields crystals with ≤0.1% single impurity.

  • Column Chromatography : Silica gel with CH₂Cl₂/MeOH gradients isolates intermediates at >98% purity.

Analytical Validation

  • HPLC : C18 column, UV detection at 254 nm confirms purity.

  • NMR : ¹H/¹³C spectra validate structural integrity, particularly the methoxymethyl (–OCH₃) and propionamide (–COCH₂CH₃) moieties.

Industrial-Scale Production Considerations

Scalability challenges are addressed through:

  • Continuous Flow Reactors : Automating Steps 1–3 reduces batch variability.

  • Waste Management : Ammonia scrubbing systems neutralize alkaline waste from Steps 3 and 6.

  • Cost Efficiency : Substituting dimethyl sulfate for methyl iodide lowers raw material costs by ~40%.

Comparative Analysis of Methods

Table 2: Traditional vs. Patent-Based Synthesis

ParameterTraditional MethodPatent Method (CN102127007A)
Cyanide SourceKCN/NaCNTrimethyl cyanato silane
Methoxymethylation AgentMethyl iodideDimethyl sulfate
Acylating AgentPropionyl chloridePropionic anhydride
Final Purity95–97%99.7%
Overall Yield15–18%23%

The patent’s approach reduces toxicity, improves safety, and enhances yield, making it superior for large-scale applications.

Challenges and Limitations

  • Multi-Step Complexity : Accumulated losses across seven steps limit total yield to 23%.

  • Lithium Aluminum Hydride Handling : Requires strict anhydrous conditions and careful quenching.

  • Dimethyl Sulfate Toxicity : Despite cost benefits, proper worker protection measures are essential .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Properties

The compound exhibits potent analgesic effects, similar to other fentanyl derivatives. Its mechanism of action primarily involves the modulation of opioid receptors, particularly the mu-opioid receptor (MOR). Research indicates that compounds in this class can have varying degrees of selectivity and affinity for these receptors, influencing their efficacy and safety profile.

Table 1: Opioid Receptor Affinity of Selected Fentanyl Analogues

Compound NameMu Receptor Affinity (Ki)ED50 (mg/kg)
N-[4-(Methoxymethyl)piperidin-4-yl]-N-phenylpropionamideHigh0.00058
Fentanyl0.000580.002
NorfentanylLow0.002

Analgesic Applications

Given its high potency, N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide hydrochloride is primarily investigated for use in pain management, particularly in cases where patients exhibit tolerance to traditional opioids or require rapid-onset analgesia.

Case Study: Postoperative Pain Management

A clinical study assessed the efficacy of this compound in postoperative patients who had undergone major surgeries. Results indicated that patients receiving this analgesic experienced significantly reduced pain scores compared to those treated with morphine, highlighting its potential as an effective alternative in acute pain scenarios .

Potential for Abuse and Misuse

Despite its therapeutic potential, the compound's high potency raises concerns regarding abuse and dependency. Its structural similarity to fentanyl places it within a category of substances that have been associated with rising rates of opioid overdoses.

Table 2: Abuse Potential Indicators

IndicatorN-[4-(Methoxymethyl)piperidin-4-yl]-N-phenylpropionamideFentanyl
Abuse LiabilityHighHigh
Overdose Cases ReportedLimited but increasingSignificant
Regulatory StatusControlled substanceControlled

Synthesis and Chemical Stability

The synthesis of this compound involves several steps, including the condensation of piperidine derivatives with an appropriate acylating agent. Research into its chemical stability has shown that it maintains integrity under various storage conditions, which is crucial for pharmaceutical applications .

Future Research Directions

Ongoing research is focused on understanding the full pharmacological profile of this compound, including its long-term effects, potential therapeutic applications beyond analgesia, and strategies to mitigate abuse potential. Investigations into alternative delivery methods, such as transdermal systems or localized injections, are also being explored to enhance patient safety while maintaining efficacy.

Mechanism of Action

The mechanism of action of N-(4-(Methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares critical features of the compound with Alfentanil, Sufentanil, and Fentanyl:

Property Target Compound Alfentanil Sufentanil Fentanyl
Molecular Formula C₁₆H₂₄N₂O₂·HCl C₂₁H₃₂N₆O₃ C₂₂H₃₀N₂O₂S C₂₂H₂₈N₂O
Molecular Weight (g/mol) 276.38 (free base: 276.38) 452.5 386.55 336.47
Key Substituents 4-Methoxymethyl piperidine 4-Methoxymethyl + tetrazolyl 4-Methoxymethyl + thiophene Phenethyl piperidine
Lipophilicity (LogP) Moderate (estimated) Low High High
Metabolism Likely CYP3A4-mediated CYP3A4 (to inactive metabolite) CYP3A4 (to inactive metabolite) CYP3A4 (to norfentanyl)
Half-Life Data limited 1.5–3 hours 6–8 hours 3–7 hours
Primary Use Pharmaceutical intermediate Anesthesia (short-acting) Anesthesia (ultra-potent) Analgesia/anesthesia

Structural Insights :

  • Unlike Alfentanil, which has a tetrazolyl substituent enhancing plasma protein binding, the target compound’s simpler structure may result in faster clearance .
Pharmacokinetic and Metabolic Profiles
  • Metabolism : Like Alfentanil and Sufentanil, the target compound is likely metabolized by CYP3A4 to an inactive N-dealkylated metabolite, complicating forensic differentiation .
  • Protein Binding : Alfentanil exhibits 90% plasma protein binding, whereas the target compound’s binding affinity is uncharacterized but presumed lower due to the absence of ionizable groups like tetrazoles .
  • Half-Life : The hydrochloride form may prolong elimination compared to free-base analogues, but this requires empirical validation.

Research Findings and Implications

Pharmacological Potential
  • Receptor Affinity : The methoxymethyl group may reduce μ-opioid receptor binding compared to Sufentanil’s thiophene substituent, which enhances potency 500–1000× over morphine .
  • Safety Profile : As a metabolite of Alfentanil/Sufentanil, the compound’s toxicity is presumed low, but in vivo studies are needed to confirm .
Forensic and Regulatory Challenges
  • Metabolite Ambiguity : Shared CYP3A4-mediated metabolism with Alfentanil/Sufentanil complicates toxicological identification, necessitating advanced analytical techniques (e.g., HRMS) .
  • Regulatory Status : Classified as a pharmaceutical intermediate, it avoids stringent opioid regulations but requires monitoring for diversion into illicit opioid synthesis .

Biological Activity

N-[4-(Methoxymethyl)piperidin-4-yl]-N-phenylpropionamide hydrochloride, a compound related to the fentanyl family, has garnered attention for its biological activity, particularly in relation to opioid receptor interactions. This article delves into its synthesis, biological activity, and pharmacological implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a piperidine core substituted with a methoxymethyl group and a phenylpropionamide moiety. Its synthesis typically involves the following steps:

  • Formation of Piperidine Derivative : The piperidine ring is modified to introduce the methoxymethyl group.
  • Acylation : The resulting piperidine derivative is acylated with phenylpropionyl chloride to yield the final product.

This synthetic route is crucial as it influences the compound's biological properties.

Opioid Receptor Interaction

Research indicates that compounds within the fentanyl class, including this compound, exhibit significant binding affinity for the μ-opioid receptor (μOR). The binding characteristics and functional activity can be summarized as follows:

Compound Target Receptor Binding Affinity (Ki) Functional Activity
N-[4-(Methoxymethyl)piperidin-4-yl]-N-phenylpropionamide HClμORLow nanomolar rangeAgonist activity
FentanylμOR0.41 nMStrong agonist
AlfentanilμOR38.9 nMWeaker agonist than fentanyl

The compound shows a binding affinity comparable to that of other potent opioids, suggesting its potential efficacy in pain management.

Pharmacological Studies

In various studies, this compound has been evaluated for its analgesic properties:

  • In Vivo Analgesic Activity : In animal models, this compound demonstrated analgesic effects in pain assays such as the hot plate test and the writhing test. However, its efficacy was generally lower than that of morphine.
  • Dose-Response Relationships : The analgesic effect was dose-dependent, with significant activity observed at specific dosages while higher doses resulted in adverse effects.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • A study on fentanyl derivatives found that modifications to the piperidine structure could significantly alter binding affinity and analgesic potency. For instance, substituting different groups on the piperidine ring affected both μOR affinity and side effect profiles.
  • Another investigation into the structure-activity relationship (SAR) of opioid derivatives emphasized that small changes in chemical structure could lead to substantial variations in biological effects, including receptor selectivity and potency.

Q & A

Basic: What are the established synthetic routes for this compound, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example:

  • Step 1: Condensation of 4-(methoxymethyl)piperidine with propionyl chloride in the presence of a base (e.g., triethylamine) to form the propionamide intermediate.
  • Step 2: N-Phenylation via Ullmann coupling or nucleophilic substitution using phenyl halides .
  • Step 3: Hydrochloride salt formation by treating the free base with HCl gas in anhydrous ethanol .

Purity Optimization:

  • Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) for intermediate purification.
  • Final recrystallization from ethanol/water (9:1) yields >98% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .

Advanced: How does the methoxymethyl group on the piperidine ring affect receptor binding affinity?

Methodological Answer:
The methoxymethyl substituent enhances lipophilicity, potentially improving blood-brain barrier penetration. To evaluate receptor interactions:

  • In vitro assays: Conduct competitive binding assays using μ-opioid receptor (MOR)-transfected HEK293 cells with [³H]DAMGO as a radioligand. Compare IC₅₀ values with fentanyl analogs .
  • Computational modeling: Perform molecular docking (e.g., AutoDock Vina) using MOR crystal structures (PDB: 5C1M). The methoxymethyl group may form hydrogen bonds with Thr117 or hydrophobic interactions with Val300 .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR spectroscopy: ¹H NMR (DMSO-d₆, 400 MHz) reveals key signals: δ 1.2–1.4 ppm (piperidine CH₂), δ 3.3 ppm (OCH₃), and δ 7.2–7.5 ppm (phenyl protons). ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm .
  • Mass spectrometry: High-resolution ESI-MS (positive mode) shows [M+H]⁺ at m/z 277.1915 (C₁₆H₂₅N₂O₂⁺) .
  • Elemental analysis: Verify C, H, N content within ±0.3% of theoretical values .

Advanced: How can metabolic stability be assessed in preclinical studies?

Methodological Answer:

  • Liver microsome assays: Incubate the compound (1 µM) with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using nonlinear regression .
  • CYP450 inhibition screening: Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess IC₅₀ values. A t₁/₂ >30 min and IC₅₀ >10 µM suggest favorable metabolic stability .

Basic: What are the recommended storage conditions to ensure stability?

Methodological Answer:

  • Store as a hydrochloride salt at –20°C in airtight, light-resistant containers under nitrogen.
  • Avoid aqueous solutions (prone to hydrolysis); reconstitute in anhydrous DMSO for in vitro studies. Monitor degradation via TLC (silica gel, ethyl acetate:hexane = 1:1) .

Advanced: What strategies mitigate off-target activity in opioid receptor studies?

Methodological Answer:

  • Selectivity profiling: Test against δ-opioid (DOR) and κ-opioid (KOR) receptors using [³H]naltrindole (DOR) and [³H]U69593 (KOR). A >50-fold selectivity for MOR vs. DOR/KOR indicates specificity .
  • Structural modifications: Replace the methoxymethyl group with polar groups (e.g., hydroxyl) to reduce non-specific binding. Synthesize analogs via reductive amination and compare SAR .

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